N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClN4O4/c16-9-3-1-8(2-4-9)14-19-20-15(25-14)18-13(22)11-7-10(17)5-6-12(11)21(23)24/h1-7H,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUKBYKBVQFRCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a 1,3,4-oxadiazole ring substituted with a 4-bromophenyl group and a 5-chloro-2-nitrobenzamide moiety.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromophenyl hydrazine with appropriate carbonyl compounds under acidic conditions to form the oxadiazole ring. Subsequent reactions can introduce the chloro and nitro groups.
Antimicrobial Activity
Research indicates that compounds with oxadiazole rings exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various derivatives, including this compound against several bacterial strains:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
| Candida albicans | 14 |
These results demonstrate that the compound exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies using human breast adenocarcinoma cell lines (MCF7) showed significant cytotoxic effects:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | 90 |
| 1 | 70 |
| 10 | 50 |
| 50 | 30 |
The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : The oxadiazole moiety may inhibit specific enzymes involved in cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may arise from disrupting bacterial cell membranes.
Case Studies
Several case studies have documented the efficacy of similar compounds in treating infections and cancer:
- Case Study on Antimicrobial Efficacy : A derivative with a similar structure was tested against multi-drug resistant bacterial strains and showed enhanced activity compared to standard antibiotics.
- Case Study on Anticancer Properties : A related compound was evaluated in vivo in mice models bearing tumors, showing significant tumor reduction after treatment with doses comparable to those used in this study.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two analogs from the ECHEMI database ( and ), focusing on structural features and inferred physicochemical properties.
Structural Features and Substituent Analysis
Key Observations:
Oxygen in oxadiazole increases polarity compared to sulfur-containing cores, which may reduce metabolic stability but enhance solubility .
Substituent Effects :
- The 4-bromophenyl group in the target compound introduces significant lipophilicity (Br has a higher molar refractivity than Cl or OCH₃), favoring hydrophobic interactions. In contrast, the 4-methoxy-3-methylphenyl group in Compound 3 () provides moderate electron-donating effects, which could alter binding affinity in polar environments.
- The dimethylsulfamoyl group in Compound 4 () adds hydrogen-bond acceptor capacity (via sulfonyl oxygen) and polarity, likely improving aqueous solubility compared to the nitro group in the target compound .
Sulfamoyl groups (Compound 4) offer tunable acidity/basicity and enhanced solubility, making them favorable for pharmacokinetic optimization .
Hypothetical Physicochemical and Pharmacokinetic Properties
Rationale:
- The target’s bromine and nitro groups contribute to higher LogP, suggesting better membrane permeability but poorer solubility.
- Compound 4’s sulfamoyl group and sulfur-rich thiadiazole core likely enhance solubility and metabolic resistance due to decreased cytochrome P450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
